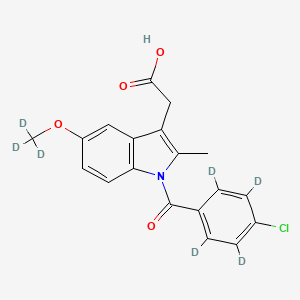
Indometacin-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indometacin-d7 involves the incorporation of deuterium atoms into the indomethacin molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Chemical Synthesis: This involves the synthesis of indomethacin from deuterated precursors.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Indometacin-d7 undergoes various chemical reactions similar to its non-deuterated counterpart, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Ferrate (VI), hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various hydroxylated or carboxylated derivatives .
Applications De Recherche Scientifique
Indometacin-d7 is extensively used in scientific research due to its deuterium labeling, which allows for detailed studies of drug metabolism and pharmacokinetics. Some key applications include:
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of indomethacin in biological systems.
Metabolic Pathway Analysis: Studying the metabolic pathways and identifying metabolites of indomethacin.
Drug Interaction Studies: Investigating interactions between indomethacin and other drugs or compounds.
Cancer Research: Exploring the anticancer properties of indomethacin and its derivatives.
Mécanisme D'action
Indometacin-d7, like indomethacin, exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are signaling molecules that mediate inflammation, pain, and fever. By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diclofenac: Another NSAID with similar anti-inflammatory properties.
Ibuprofen: A widely used NSAID with analgesic and antipyretic effects.
Naproxen: An NSAID used for pain relief and inflammation reduction.
Uniqueness
Indometacin-d7 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems, making it a valuable tool for pharmacokinetic and metabolic studies .
Propriétés
Formule moléculaire |
C19H16ClNO4 |
|---|---|
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-2-methyl-5-(trideuteriomethoxy)indol-3-yl]acetic acid |
InChI |
InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)/i2D3,3D,4D,5D,6D |
Clé InChI |
CGIGDMFJXJATDK-VVMRUBJMSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC([2H])([2H])[2H])CC(=O)O)C)[2H])[2H])Cl)[2H] |
SMILES canonique |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-3-[(4-methylphenyl)sulfonylamino]-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B15136085.png)
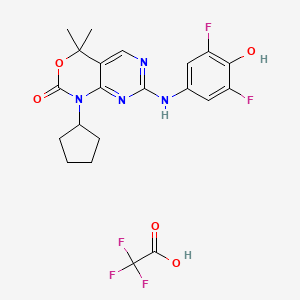
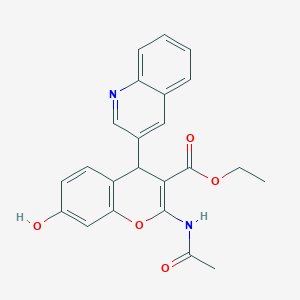
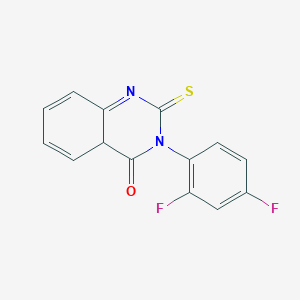


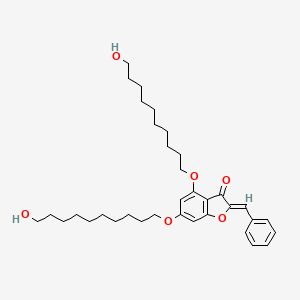
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine](/img/structure/B15136135.png)
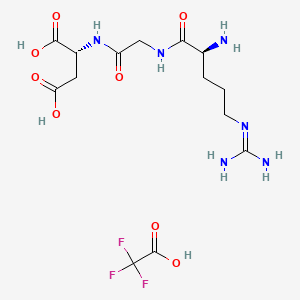
![2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15136138.png)
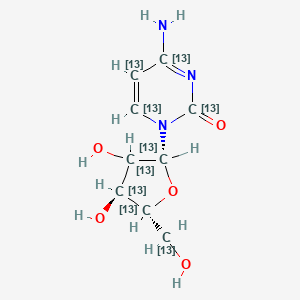
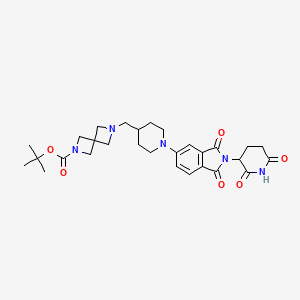

![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
